

# Heneicomycin chemical formula and molecular weight

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## Compound of Interest

Compound Name: *Heneicomycin*

Cat. No.: *B607936*

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An In-Depth Technical Overview of **Heneicomycin**

## Introduction

**Heneicomycin** is an antibiotic that belongs to the elfamycin family, a group of natural products known for their antibacterial properties.<sup>[1][2]</sup> It is produced by the bacterium *Streptomyces filipinensis* and has been identified as a deoxy modification of a closely related antibiotic, aurodox.<sup>[1][2][3]</sup> This document provides a summary of the key chemical properties of **Heneicomycin**, drawing from publicly available scientific literature.

## Chemical and Physical Properties

The fundamental chemical identifiers for **Heneicomycin** are detailed below. This data is crucial for researchers in chemical synthesis, drug formulation, and quality control.

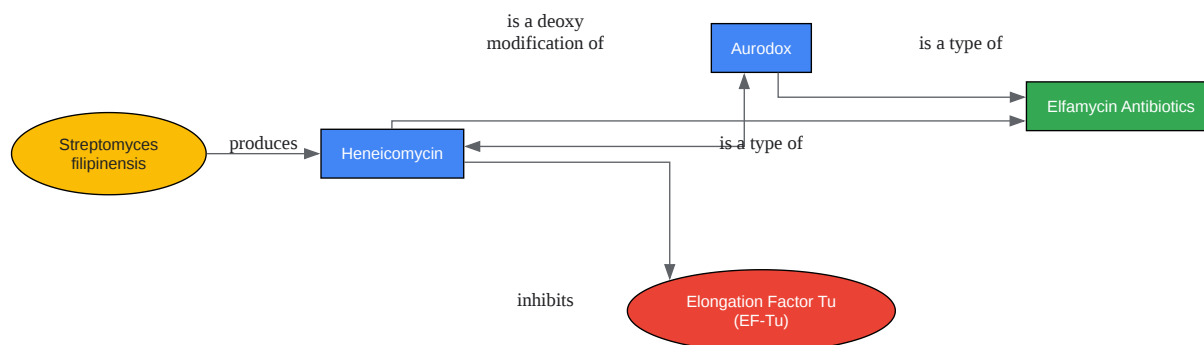
Property	Value
Chemical Formula	C <sub>44</sub> H <sub>62</sub> N <sub>2</sub> O <sub>11</sub>
Molecular Weight	794.97 g/mol [4][5][6] (alternatively reported as 794.98 g/mol [2])
CAS Number	66170-37-4[4][5]
Physical Form	Amorphous yellow powder[1][3]
Purity (Commercial)	≥98%[4]

## Mechanism of Action

**Heneicomycin**, like other members of the elfamycin family, functions by inhibiting bacterial protein synthesis.[2] Its primary molecular target is the elongation factor Tu (EF-Tu), a vital protein involved in the elongation phase of protein synthesis in prokaryotes.[2] By binding to EF-Tu, **Heneicomycin** disrupts the normal functioning of the ribosome, thereby halting protein production and ultimately leading to bacterial cell death.

## Structural Relationship and Classification

**Heneicomycin**'s structure is closely related to other elfamycin antibiotics, most notably aurodox. Spectroscopic analysis, including mass spectrometry and NMR, has revealed that **Heneicomycin** is a deoxy derivative of aurodox.[1] The key structural difference is the absence of a hydroxyl group on the tetrahydropyran ring in **Heneicomycin**. [2] Some research suggests that **Heneicomycin** may be a biosynthetic precursor to aurodox.[2]



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Caption: Logical relationship of **Heneicomycin**.

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Heneicomycin** can be found in the primary literature. The foundational methods employed include:

- Fermentation and Isolation: **Heneicomycin** is obtained from the fermentation broths of *Streptomyces filipinensis*.<sup>[2]</sup>
- Structural Elucidation: The chemical structure was determined using advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[1][2]</sup>

For specific, detailed protocols, researchers are advised to consult the original scientific publications.

## Storage and Handling

For laboratory use, **Heneicomycin** is typically stored as a powder at -20°C for long-term stability (up to 2 years).[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to two weeks.[5][6] It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5] Solutions should ideally be prepared fresh for immediate use.[5]

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